3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one
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Overview
Description
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a chemical compound that has gained significant attention from the scientific community due to its various potential applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.
Mechanism of Action
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one in laboratory experiments is its potential to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of using the compound is its potential toxicity, which may affect the results of experiments.
Future Directions
There are several future directions for research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one. One direction is to study the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the compound's potential to inhibit the growth of other types of cancer cells. Additionally, further studies are needed to understand the compound's mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has been achieved using different methods. One of the most commonly used methods is the reaction of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one with m-tolylhydrazine in the presence of a suitable catalyst. Another method involves the reaction of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyridazin-4(1H)-one with m-tolylhydrazine in the presence of a base.
Scientific Research Applications
The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-5-4-6-15(11-13)25-10-9-16(26)19(23-25)21-22-20(24-29-21)14-7-8-17(27-2)18(12-14)28-3/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFZUTWNXKQCFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one |
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